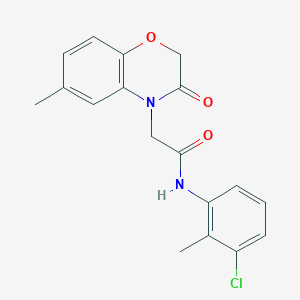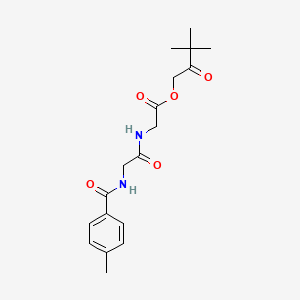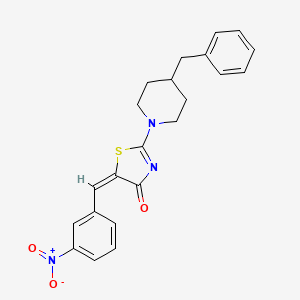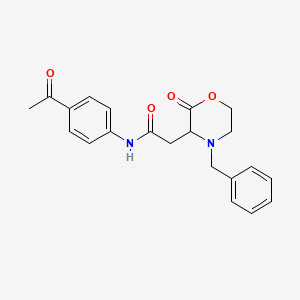
N-2-adamantyl-2-phenoxypropanamide
Overview
Description
N-2-adamantyl-2-phenoxypropanamide, also known as AP-7, is a synthetic compound that has been widely used in scientific research. It belongs to the class of adamantane derivatives, which are known for their diverse biological activities. AP-7 has been studied for its potential as a neuroprotective agent and its ability to modulate ion channels and receptors in the brain. In
Mechanism of Action
The exact mechanism of action of N-2-adamantyl-2-phenoxypropanamide is not fully understood, but it is believed to modulate ion channels and receptors in the brain. This compound has been shown to block NMDA receptors, which are involved in excitatory neurotransmission and play a key role in neuronal damage following ischemia and other types of brain injury. This compound has also been found to activate GABA receptors, which are inhibitory neurotransmitters that can reduce neuronal excitability and protect against excitotoxicity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. It can reduce oxidative stress and inflammation, which are two key factors in neuronal damage following brain injury. This compound has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. In addition, this compound can enhance synaptic plasticity and improve learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of N-2-adamantyl-2-phenoxypropanamide is its neuroprotective properties, which make it a useful tool for studying the mechanisms of neuronal damage and potential therapies for brain injury. This compound can also be used to study the role of ion channels and receptors in synaptic plasticity and memory consolidation. However, one limitation of this compound is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve consistent and reproducible results in lab experiments.
Future Directions
There are several future directions for research on N-2-adamantyl-2-phenoxypropanamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another direction is the investigation of the role of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the potential use of this compound as a therapeutic agent for brain injury and other neurological disorders warrants further investigation.
Conclusion
In summary, this compound is a synthetic compound that has been widely used in scientific research for its potential as a neuroprotective agent and its ability to modulate ion channels and receptors in the brain. This compound has been shown to reduce neuronal damage, enhance synaptic plasticity, and improve learning and memory. While this compound has some limitations in lab experiments, its neuroprotective properties make it a useful tool for studying brain injury and potential therapies. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in neurological disorders.
Scientific Research Applications
N-2-adamantyl-2-phenoxypropanamide has been extensively studied for its potential as a neuroprotective agent. It has been shown to reduce neuronal damage and improve functional recovery in animal models of stroke, traumatic brain injury, and spinal cord injury. This compound has also been found to enhance synaptic plasticity and memory consolidation in the hippocampus, a brain region involved in learning and memory.
properties
IUPAC Name |
N-(2-adamantyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12(22-17-5-3-2-4-6-17)19(21)20-18-15-8-13-7-14(10-15)11-16(18)9-13/h2-6,12-16,18H,7-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMAPVJMDZMDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2CC3CC(C2)CC1C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4690705.png)
![3-fluoro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4690706.png)


![N-isopropyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4690732.png)

![N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4690751.png)

![3-{[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4690759.png)
![1-(2,3-dimethylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4690770.png)
![N-(2,6-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4690775.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4690813.png)
![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide](/img/structure/B4690821.png)